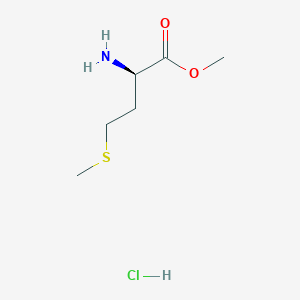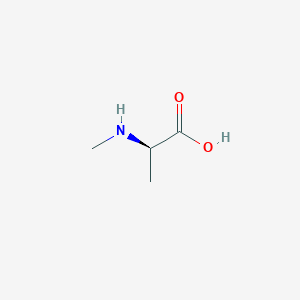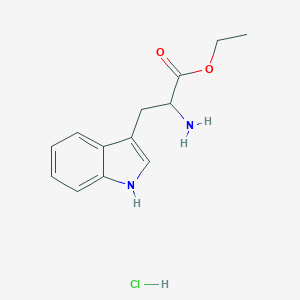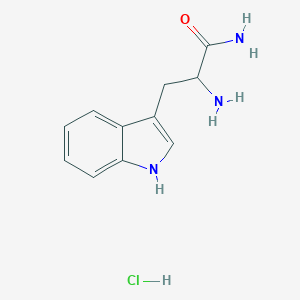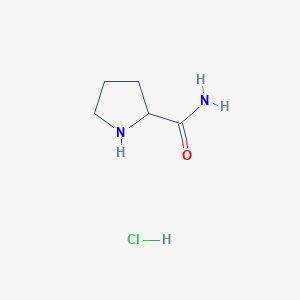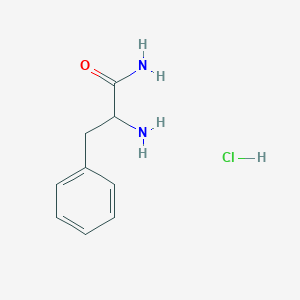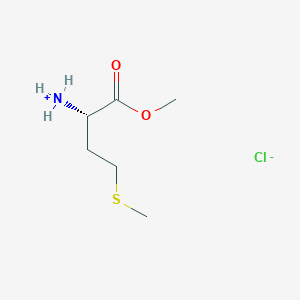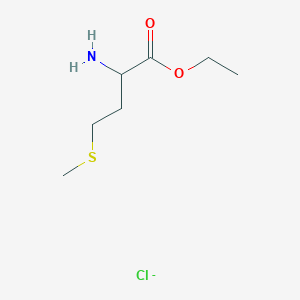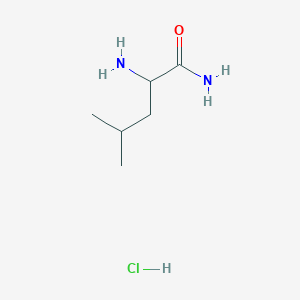
(S)-3-((Acetamidomethyl)thio)-2-aminopropanoic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-3-((Acetamidomethyl)thio)-2-aminopropanoic acid hydrochloride, also known as SAMP, is a synthetic organic compound with a wide range of applications in both scientific research and industrial processes. It is a derivative of thioamides and is used as a reagent in chemical synthesis. SAMP is widely used in the synthesis of peptides, proteins, and other compounds, and has been widely studied for its biochemical and physiological effects.
Scientific Research Applications
Peptide Synthesis
(S)-3-((Acetamidomethyl)thio)-2-aminopropanoic acid hydrochloride, commonly known as H-D-Cys(Acm)-OH.HCl, is widely used in peptide synthesis. It serves as a cysteine protecting group that can be selectively deprotected under specific conditions without affecting other amino acid residues within the peptide chain. This selective deprotection is crucial for the correct folding and disulfide bond formation in peptides .
Protein Chemistry
In protein chemistry, H-D-Cys(Acm)-OH.HCl is utilized for its ability to protect thiol groups during the synthesis and modification of proteins. The acetamidomethyl (Acm) group provides stability during reactions and can be removed afterwards to reveal the free thiol group for further reactions or for the formation of disulfide bonds .
Thiol Protection
The compound’s role in thiol protection is significant in organic synthesis, where it prevents unwanted reactions of thiol groups by temporarily blocking them with the Acm protecting group. This is particularly important in the synthesis of complex molecules where precise control over reaction sites is necessary .
Disulfide Bond Formation
H-D-Cys(Acm)-OH.HCl is also important in facilitating disulfide bond formation. The protected cysteine can be incorporated into peptides, which upon deprotection, can form disulfide bonds essential for the structural integrity and function of many proteins .
Selective Deprotection
The Acm group allows for selective deprotection in the presence of other protecting groups, which is advantageous in multi-step synthesis processes where different functional groups need to be deprotected at different stages .
Solvent Dependent Reactivity
The reactivity of H-D-Cys(Acm)-OH.HCl is solvent dependent, which provides an additional layer of control during synthesis. In polar solvents, both Cys(Trt) and Cys(Acm) react rapidly, whereas in non-polar solvents, the oxidation of Cys(Acm) is much slower .
These applications demonstrate the versatility and importance of H-D-Cys(Acm)-OH.HCl in various fields of scientific research, particularly in peptide and protein science.
Cysteine protecting groups: applications in peptide and protein science THIOL PROTECTION WITH THE ACETAMIDOMETHYL GROUP Advanced Insulin Synthesis by One-pot/stepwise Disulfide Bond Formation Cysteine Derivatives - Bachem Protocols for the Fmoc SPPS of Cysteine-containing Peptides
Mechanism of Action
Target of Action
H-D-CYS(ACM)-OH HCL, also known as (S)-3-((Acetamidomethyl)thio)-2-aminopropanoic acid hydrochloride or H-D-Cys(Acm)-OH.HCl, is a derivative of the amino acid cysteine. The primary target of this compound is the thiol group in cysteine residues in peptides and proteins . The thiol group is a critical functional group in proteins, playing a key role in the formation of disulfide bonds which contribute to the structural stability of proteins .
Mode of Action
The compound acts as a protecting group for the cysteine thiol group, preventing unwanted reactions during peptide synthesis . The acetamidomethyl (Acm) group in the compound provides protection for the thiol group in cysteine, allowing for selective reactions to occur at other sites in the peptide . This protection can be removed under specific conditions, allowing the thiol group to participate in subsequent reactions, such as the formation of disulfide bonds .
Biochemical Pathways
The use of H-D-CYS(ACM)-OH HCL facilitates the synthesis of complex disulfide-rich peptides and the semisynthesis of proteins . It enables the selective formation of disulfide bonds, which are crucial for the correct folding and function of many proteins . The compound thus plays a role in the biochemical pathways involved in protein synthesis and modification .
Pharmacokinetics
The pharmacokinetics of H-D-CYS(ACM)-OH HCL are largely dependent on the context of its use. As a reagent in peptide synthesis, its absorption, distribution, metabolism, and excretion (ADME) would be primarily determined by the conditions of the synthesis . .
Result of Action
The use of H-D-CYS(ACM)-OH HCL in peptide synthesis can result in the production of peptides with precise disulfide bond patterns . This can have significant effects at the molecular and cellular level, as disulfide bonds are crucial for the structure and function of many proteins . By enabling the selective formation of these bonds, the compound can facilitate the production of functional proteins with therapeutic potential .
Action Environment
The action of H-D-CYS(ACM)-OH HCL is influenced by various environmental factors. The efficiency of the protection and deprotection of the thiol group can be affected by factors such as pH, temperature, and the presence of other reactive groups . Furthermore, the compound’s stability may be influenced by storage conditions .
properties
IUPAC Name |
(2S)-3-(acetamidomethylsulfanyl)-2-aminopropanoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O3S.ClH/c1-4(9)8-3-12-2-5(7)6(10)11;/h5H,2-3,7H2,1H3,(H,8,9)(H,10,11);1H/t5-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZWPOAKLKGUXDD-NUBCRITNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCSCC(C(=O)O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NCSC[C@H](C(=O)O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-((Acetamidomethyl)thio)-2-aminopropanoic acid hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

